Iodine nitrite
Description
Properties
CAS No. |
15465-40-4 |
|---|---|
Molecular Formula |
HINO2- |
Molecular Weight |
173.918 g/mol |
IUPAC Name |
oxido(oxo)azanium;iodide |
InChI |
InChI=1S/HI.HNO2/c;2-1-3/h1H;1H/p-1 |
InChI Key |
QLKSBSRYIUJEHJ-UHFFFAOYSA-M |
SMILES |
[NH+](=O)[O-].[I-] |
Canonical SMILES |
[NH+](=O)[O-].[I-] |
Synonyms |
INO2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nitrite-Iodine Redox Chemistry
Nitrite (NO₂⁻) reacts with iodine species under acidic conditions. In a study by Austin Publishing Group , nitrite selectively oxidizes iodide (I⁻) in acidic media (pH <3) to form iodine (I₂):
This reaction produces a reddish-yellow coloration, enabling nitrite detection in biological samples (e.g., fish tissue) with no interference from common organics like ascorbic acid or glucose .
Iodine Nitrate (INO₃) as a Structural Analog
While iodine nitrite remains undocumented, iodine nitrate (INO₃) shares structural similarities. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular structure | Covalent I–O–NO₂ bond | |
| Stability | Gas-phase decay rate: | |
| Atmospheric relevance | Decomposes to IO + NO₂, influencing ozone depletion |
Preparation : Synthesized via:
Nitrite-Iodate Reactions in Frozen Media
A freeze-concentration effect accelerates redox reactions between nitrite and iodate (IO₃⁻) at -20°C :
This produces molecular iodine (I₂), iodide (I⁻), and nitrate (NO₃⁻), critical for understanding polar iodine cycling .
Comparative Reactivity of Halogen-Nitrogen Compounds
Nitrogen triiodide (NI₃), though structurally distinct, highlights iodine’s reactivity with nitrogen:
| Reaction | Outcome | Source |
|---|---|---|
| Explosive decomposition (contact-sensitive) |
Analytical Implications
-
Selectivity : Nitrite-iodide reactions are unaffected by carboxylic acids, sulfides, or chlorides .
-
Detection limit : Colorimetric methods using iodide achieve nitrite detection at μM levels .
Thermodynamic Data for Iodine Oxides
While direct data for INO₂ is unavailable, NIST-JANAF tables provide reference thermochemistry for iodine oxides (e.g., IO₃⁻, I₂O₅) , aiding predictive modeling of analogous nitrite systems.
Comparison with Similar Compounds
Chemical Properties and Reactivity
Nitrite (NO₂⁻) vs. Iodine-Containing Species
- Nitrite (NO₂⁻): Acts as a reducing or oxidizing agent depending on pH. In acidic conditions, it forms nitrous acid (HNO₂), which decomposes to nitric oxide (NO) and nitrogen dioxide (NO₂) . It reacts with iodide (I⁻) in acidic media to liberate iodine (I₂), a reaction utilized in spectrophotometric detection .
Comparison with Nitrate (NO₃⁻)
- Stability : Nitrate is more stable than nitrite, which is prone to reduction or disproportionation .
- Biological Reduction : In algae, nitrate is enzymatically reduced to nitrite, which is further converted to ammonium for assimilation .
Table 1: Key Chemical Reactions
Concentrations in Edible Algae
Studies show significant variability in nitrate, nitrite, and iodine content in algae:
Table 2: Comparative Concentrations in Algae
Terrestrial vs. Marine Sources
Analytical Methods
Nitrite and Nitrate Detection
- HPLC: Gold standard for simultaneous NO₃⁻/NO₂⁻ quantification in algae, using cadmium reduction and Griess reagent .
- Spectrophotometry : Relies on nitrite-iodide reactions to form colored iodine (detection limit: 0.0021 µg/L for iodine) .
Iodine Analysis
- ICP-MS : High sensitivity for total iodine, validated with certified reference materials (recovery: 106.9 ± 5.0 mg/kg) .
- Titrimetry : Less precise, affected by temperature-dependent iodine volatility .
Table 3: Method Comparison
Acceptable Daily Intake (ADI) and Toxicity
- Nitrite: ADI = 0.07 mg/kg/day; excess linked to methemoglobinemia and carcinogenic nitrosamines .
- Iodine : UL = 600 µg/day; excessive intake disrupts thyroid function .
- Nitrate : ADI = 3.7 mg/kg/day; high doses may lower blood pressure but pose minimal risk in algae .
Synergistic and Antagonistic Effects
- Iodine-Nitrite Antagonism: High iodine in algae may inhibit nitrate uptake, altering NO₃⁻/NO₂⁻ ratios .
- Heavy Metals : Algae accumulate cadmium and lead, compounding toxicity risks with nitrite/iodine .
Preparation Methods
Reagent Stoichiometry and Solvent Systems
A typical procedure employs a 1:2 molar ratio of AgNO₂ to I₂ in dry diethyl ether or acetonitrile. For instance, combining 7.55 mmol of AgNO₂ with 15.1 mmol of I₂ in 75 mL of ether under nitrogen atmosphere yields a reactive suspension of INO₂. The choice of solvent critically influences reaction efficiency: ether minimizes side reactions, while polar solvents like acetonitrile accelerate iodine dissolution but risk forming iodopyridinium byproducts.
Mechanistic Pathway
The reaction proceeds via a heterolytic cleavage mechanism, where AgNO₂ and I₂ exchange ions to form nitryl iodide (INO₂) and silver iodide (AgI):
Spectroscopic evidence supports the intermediacy of INO₂, which acts as an electrophilic nitronium (NO₂⁺) source in subsequent alkene additions. Competing pathways involving homolytic cleavage or nitrite radical (NO₂·) formation are negligible under anhydrous conditions.
Reaction Outcomes and Byproducts
When applied to alkenes like 2-cholestene, this method produces vicinal nitro-iodo adducts with high stereoselectivity. For example, 2-cholestene reacts with INO₂ to yield 2β-iodo-3α-nitrocholestane (51%) and minor amounts of isomeric nitrate derivatives. Side products, such as iodopyridinium salts, arise when pyridine-contaminated solvents are used.
Alternative Preparation Using Nitrogen Dioxide and Iodine
Recent studies have explored gas-phase and heterogeneous reactions between nitrogen dioxide (NO₂) and iodine as alternative routes to INO₂. While less common in synthetic laboratories, these methods provide insights into atmospheric iodine chemistry.
Heterogeneous Reaction on Solid KI
Exposing solid potassium iodide (KI) to gaseous NO₂/N₂O₄ at low relative humidity (2–30%) generates molecular iodine (I₂) and potassium nitrite (KNO₂):
Although this reaction primarily yields I₂, transient INO₂ formation is hypothesized during the adsorption of N₂O₄ onto the KI surface. Diffuse reflectance infrared spectroscopy (DRIFTS) confirms nitrite (NO₂⁻) as the dominant condensed-phase product.
Atmospheric Implications
In frozen aqueous systems, nitrite (NO₂⁻) ions activate iodate (IO₃⁻) to produce I₂, suggesting a potential secondary pathway for INO₂ generation under cryogenic conditions. However, this mechanism remains speculative in synthetic contexts.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the principal INO₂ preparation methods:
Optimization Strategies and Challenges
Enhancing Stability and Yield
-
Solvent Purity : Residual moisture or pyridine in ether promotes side reactions. Pre-drying solvents over molecular sieves improves INO₂ stability.
-
Stoichiometric Control : Excess I₂ (2.0 equiv) ensures complete conversion of AgNO₂, minimizing unreacted nitrite.
-
Low-Temperature Conditions : Conducting reactions at −20°C suppresses INO₂ decomposition, though this prolongs reaction times.
Analytical Validation
Gas-phase UV-vis spectroscopy and ion chromatography are critical for detecting transient INO₂ and quantifying nitrite/nitrate byproducts. Nuclear magnetic resonance (NMR) analysis of nitro-iodo adducts provides indirect confirmation of INO₂ intermediacy.
INO₂’s utility stems from its dual electrophilic character, enabling simultaneous introduction of iodine and nitro groups. Notable applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
